molecular formula C9H16F3NO3 B14308521 N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide CAS No. 115827-04-8

N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide

Cat. No.: B14308521
CAS No.: 115827-04-8
M. Wt: 243.22 g/mol
InChI Key: WAPQGTGQKAMNKA-UHFFFAOYSA-N
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Description

N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a trifluoroacetamide group attached to a diethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,3-diethoxypropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the by-products formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the trifluoroacetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
  • N-(3,3-Diethoxypropyl)acetamide
  • N-(3,3-Diethoxypropyl)benzamide

Comparison: N-(3,3-Diethoxypropyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

115827-04-8

Molecular Formula

C9H16F3NO3

Molecular Weight

243.22 g/mol

IUPAC Name

N-(3,3-diethoxypropyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H16F3NO3/c1-3-15-7(16-4-2)5-6-13-8(14)9(10,11)12/h7H,3-6H2,1-2H3,(H,13,14)

InChI Key

WAPQGTGQKAMNKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCNC(=O)C(F)(F)F)OCC

Origin of Product

United States

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